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Compound of Interest

Compound Name:
N-(4-Hydroxy-2-

nitrophenyl)formamide

CAS No.: 175476-02-5

Cat. No.: B573639 Get Quote

Synonyms: N-(4-hydroxy-2-nitrophenyl)formamide; 4'-hydroxy-2'-nitroformanilide CAS

Registry Number: 175476-02-5

Executive Summary
2-Nitro-4-hydroxyformanilide is a specialized nitroaromatic intermediate primarily utilized in the

synthesis of fused heterocyclic systems, specifically benzimidazoles and benzoxazoles.

Structurally, it consists of a phenol core substituted with a nitro group at the ortho position and

a formamido group at the para position relative to the hydroxyl moiety (or ortho-nitro-N-

formylaniline if viewed from the aniline perspective).

Its primary industrial and research relevance lies in two domains:

Pharmaceutical Synthesis: As a direct precursor to 5-hydroxybenzimidazole scaffolds, which

are pharmacophores in various bioactive molecules (e.g., antiviral and anti-inflammatory

agents).

Impurity Profiling: It serves as a critical process impurity marker in the manufacturing of 4-

amino-3-nitrophenol (a common hair dye component), formed via accidental formylation

during workup or storage in the presence of formic acid sources.
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The following properties characterize the solid-state and solution behavior of the compound.

Researchers should note that the presence of both nitro and hydroxyl groups creates

significant intramolecular hydrogen bonding, influencing solubility and melting behavior.

Property Value / Description

Molecular Formula C₇H₆N₂O₄

Molecular Weight 182.13 g/mol

Physical State Crystalline Solid (Yellow to Orange)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water; Insoluble in Hexane.

pKa (Predicted) ~8.5 (Phenolic OH), ~13 (Amide NH)

LogP (Predicted) ~0.8–1.2 (Moderate lipophilicity)

Melting Point
>150°C (Decomposition likely prior to melting if

not pure)

Synthesis & Production Protocols
Core Synthesis Pathway
The most robust synthesis involves the selective N-formylation of 4-amino-3-nitrophenol. Direct

formylation requires control to prevent O-formylation of the phenol group.

Reagents:

Substrate: 4-Amino-3-nitrophenol (CAS 610-81-1)

Formylating Agent: Formic acid (98%) or Formic-Acetic Anhydride (prepared in situ).

Solvent: Toluene or THF (for anhydride method); Neat formic acid (reflux method).

Protocol (Formic Acid Reflux Method):

Dissolution: Charge a round-bottom flask with 4-amino-3-nitrophenol (1.0 eq).
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Addition: Add Formic acid (10-15 eq) carefully.

Reaction: Heat the mixture to reflux (100–105°C) for 4–6 hours. Monitor by TLC (Ethyl

Acetate:Hexane 1:1) or HPLC.[1][2] The starting amine is more polar than the product.

Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (10x

volume).

Isolation: The product precipitates as a yellow solid. Filter and wash with cold water to

remove excess acid.

Purification: Recrystallize from Ethanol/Water or Methanol.

Critical Control Point:

Temperature: Exceeding 110°C may lead to degradation or formation of bis-formylated

byproducts.

Stoichiometry: Excess formic acid drives the equilibrium toward the amide.

Synthesis Diagram
The following diagram illustrates the synthesis and subsequent cyclization potential.
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Figure 1: Synthetic pathway from 4-amino-3-nitrophenol to 2-nitro-4-hydroxyformanilide and

downstream cyclization.
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Analytical Characterization
Reliable identification requires distinguishing the formanilide from the parent amine and

potential O-formyl isomers.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Detection: UV at 254 nm and 280 nm.

Retention Logic: The formyl group reduces the polarity of the amine, causing 2-nitro-4-

hydroxyformanilide to elute after the parent 4-amino-3-nitrophenol.

Mass Spectrometry (LC-MS/MS)[1][2]
Ionization: ESI Negative Mode (preferred for phenols) or Positive Mode.

Parent Ion (ESI-):m/z 181 [M-H]⁻.

Fragmentation: Loss of -CHO (29 Da) or -NO2 (46 Da) are characteristic.

NMR Spectroscopy (¹H-NMR, DMSO-d₆)
Formyl Proton (-CHO): Distinct singlet or doublet (due to rotamers) in the 8.2 – 8.5 ppm

region.

Amide Proton (-NH): Broad singlet, typically 10.0 – 10.5 ppm (exchangeable with D₂O).

Phenolic Proton (-OH): Broad singlet, 9.5 – 11.0 ppm.

Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern. The proton

ortho to the nitro group will be the most deshielded.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/380415190_Analytical_Method_Development_and_Dermal_Absorption_of_4-Amino-3-Nitrophenol_4A3NP_a_Hair_Dye_Ingredient_under_the_Oxidative_or_Non-Oxidative_Condition
https://www.mdpi.com/2305-6304/12/5/340
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development
Benzimidazole Scaffold Synthesis
The primary utility of 2-nitro-4-hydroxyformanilide is as a "masked" benzimidazole.

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro

group yields the intermediate N-(2-amino-4-hydroxyphenyl)formamide.

Cyclization: Under acidic conditions, this intermediate spontaneously dehydrates to close the

imidazole ring, forming 5-hydroxybenzimidazole.

Relevance: 5-hydroxybenzimidazoles are key metabolites of benzimidazole anthelmintics

and precursors for kinase inhibitors.

Impurity Mapping in Hair Dye Manufacturing
In the production of 4-amino-3-nitrophenol (Red/Violet dye), formic acid is sometimes used in

upstream steps or generated from solvent degradation.

Risk: Trace formylation creates 2-nitro-4-hydroxyformanilide.

Impact: This impurity has different solubility and color properties, potentially altering the final

dye shade or toxicological profile.

Dye Manufacturing Process
(4-Amino-3-nitrophenol)

2-Nitro-4-hydroxyformanilide
(Impurity)

Side Reaction

Formic Acid Source
(Solvent/Reagent)

Acyl Donor

Altered Color/Tox Profile
(QC Failure)

Contamination

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b573639?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Logic flow for impurity formation in industrial dye synthesis.

Safety & Handling
Hazard Class: Nitroaromatic Compound.

Toxicity: Potential mutagen (Ames positive likely, typical of nitro-aminophenols). Skin and eye

irritant.

Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

Storage: Store in amber vials (light sensitive) at 2–8°C. Hydrolysis may occur in moist air,

reverting it to the parent amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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